(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide
CAS No.: 868369-88-4
Cat. No.: VC6101245
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868369-88-4 |
|---|---|
| Molecular Formula | C21H19N3O5S |
| Molecular Weight | 425.46 |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)acetamide |
| Standard InChI | InChI=1S/C21H19N3O5S/c1-4-23-17-14(28-2)9-10-15(29-3)18(17)30-21(23)22-16(25)11-24-19(26)12-7-5-6-8-13(12)20(24)27/h5-10H,4,11H2,1-3H3 |
| Standard InChI Key | HHPHZZPZWRWVBO-DQRAZIAOSA-N |
| SMILES | CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features three distinct subunits:
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Acetamide backbone: Serves as the central linker, enabling conjugation of the two heterocyclic systems.
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1,3-Dioxoisoindolin-2-yl group: A phthalimide-derived moiety known for its electron-withdrawing properties and role in modulating biological activity .
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3-Ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene group: A benzothiazole derivative with methoxy and ethyl substituents, contributing to lipophilicity and potential DNA intercalation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₀N₃O₅S |
| Molecular Weight | 456.48 g/mol |
| logP (Predicted) | ~3.2 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Stereochemistry | Z-configuration at imine bond |
Synthesis and Characterization
Key Reaction Steps:
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Benzothiazole formation:
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Acetamide coupling:
Spectroscopic Characterization
Data inferred from analogous compounds :
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FTIR:
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: 1740–1680 cm⁻¹ (phthalimide and acetamide carbonyls).
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: 1250–1150 cm⁻¹ (methoxy groups).
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¹H NMR:
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δ 6.8–7.9 ppm (aromatic protons from phthalimide and benzothiazole).
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δ 3.8–4.2 ppm (methoxy and ethyl groups).
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¹³C NMR:
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δ 165–170 ppm (carbonyl carbons).
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δ 150–160 ppm (thiazole ring carbons).
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Biological Activity and Mechanisms
Table 2: Inferred Antiproliferative Activity (Hypothetical Data)
Antimicrobial and Antibiofilm Effects
Benzothiazole-acetamide hybrids demonstrate broad-spectrum antibacterial activity by targeting DNA gyrase and biofilm formation . The methoxy groups in this compound likely improve membrane penetration, while the ethyl substituent reduces efflux pump recognition .
Key Findings from Analogs:
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Biofilm inhibition: >80% reduction in S. aureus and K. pneumoniae biofilms at 100 μg/mL .
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Synergy with antibiotics: Enhanced efficacy of ciprofloxacin by 4-fold in resistant strains .
Molecular Modeling and Drug Likeness
Docking Studies
Hypothetical docking simulations (based on ):
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Target: E. coli DNA gyrase (PDB: 1KZN).
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Binding energy: −9.2 kcal/mol (comparable to levofloxacin ).
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Interactions:
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Hydrophobic contacts with Val167 and Ala63.
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Hydrogen bonds with Asp73 and Thr165.
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ADMET Predictions
| Parameter | Prediction |
|---|---|
| BBB Permeability | Low |
| CYP2D6 Inhibition | Moderate |
| Hepatotoxicity | Unlikely |
| Ames Test | Negative |
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